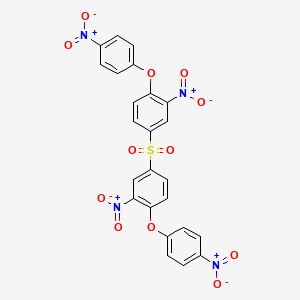
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is a complex organic compound characterized by multiple hydroxy(oxido)amino groups and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide typically involves multi-step organic reactions. The process may include:
Formation of the phenoxy groups: This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of hydroxy(oxido)amino groups: This step may involve the use of hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: The phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating specific enzymes through interaction with active sites.
Pathway modulation: Affecting biochemical pathways by altering the activity of key proteins or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxy(oxido)amino derivatives: Compounds with similar functional groups but different structural frameworks.
Phenoxy compounds: Molecules containing phenoxy groups with varying substituents.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.
Uniqueness
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is unique due to its combination of multiple hydroxy(oxido)amino and phenoxy groups, which may confer specific reactivity and biological activity not seen in other compounds.
Propiedades
Número CAS |
3950-58-1 |
|---|---|
Fórmula molecular |
C24H14N4O12S |
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
2-nitro-4-[3-nitro-4-(4-nitrophenoxy)phenyl]sulfonyl-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C24H14N4O12S/c29-25(30)15-1-5-17(6-2-15)39-23-11-9-19(13-21(23)27(33)34)41(37,38)20-10-12-24(22(14-20)28(35)36)40-18-7-3-16(4-8-18)26(31)32/h1-14H |
Clave InChI |
VSAVCOJRHGXMCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















